2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that features an indole moiety, a pyrazole ring, and an oxane (tetrahydropyran) group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions
Indole Derivative Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Oxane Group Introduction: The oxane group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetam
2-(1H-indol-3-yl)acetamide: Lacks the pyrazole and oxane groups, resulting in different biological activities.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(9-15-10-20-18-4-2-1-3-17(15)18)22-16-11-21-23(13-16)12-14-5-7-25-8-6-14/h1-4,10-11,13-14,20H,5-9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRLONFPRWELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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